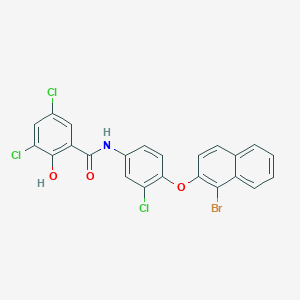

N-(4-((1-Bromonaphthalen-2-yl)oxy)-3-chlorophenyl)-3,5-dichloro-2-hydroxybenzamide

Description

N-(4-((1-Bromonaphthalen-2-yl)oxy)-3-chlorophenyl)-3,5-dichloro-2-hydroxybenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Properties

Molecular Formula |

C23H13BrCl3NO3 |

|---|---|

Molecular Weight |

537.6 g/mol |

IUPAC Name |

N-[4-(1-bromonaphthalen-2-yl)oxy-3-chlorophenyl]-3,5-dichloro-2-hydroxybenzamide |

InChI |

InChI=1S/C23H13BrCl3NO3/c24-21-15-4-2-1-3-12(15)5-7-20(21)31-19-8-6-14(11-17(19)26)28-23(30)16-9-13(25)10-18(27)22(16)29/h1-11,29H,(H,28,30) |

InChI Key |

LLAKCHSBOWDWHI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2Br)OC3=C(C=C(C=C3)NC(=O)C4=C(C(=CC(=C4)Cl)Cl)O)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-(4-((1-Bromonaphthalen-2-yl)oxy)-3-chlorophenyl)-3,5-dichloro-2-hydroxybenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Etherification: The reaction of 1-bromonaphthalene with 4-hydroxy-3-chlorophenyl to form the ether linkage.

Amidation: The final step involves the reaction of the ether intermediate with 3,5-dichloro-2-hydroxybenzoyl chloride to form the target compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

N-(4-((1-Bromonaphthalen-2-yl)oxy)-3-chlorophenyl)-3,5-dichloro-2-hydroxybenzamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Antifungal Activity

Research indicates that N-(4-((1-Bromonaphthalen-2-yl)oxy)-3-chlorophenyl)-3,5-dichloro-2-hydroxybenzamide shows potential as an antifungal agent. It has been studied for its effectiveness against various fungal pathogens, particularly Sporisorium scitamineum, which is known to cause significant agricultural damage. The compound's mechanism of action appears to involve interference with specific molecular pathways critical for fungal survival under stress conditions.

Anticancer Research

The compound is also investigated for its potential anticancer properties. Preliminary studies have indicated that it may inhibit the growth of certain cancer cell lines, including estrogen receptor-positive breast cancer cells . This activity may stem from its ability to modulate signaling pathways involved in cell proliferation and apoptosis.

Biological Research Applications

Molecular Pathway Investigation

In biological studies, this compound is utilized to explore specific molecular pathways. For instance, it has been shown to interact with the SsHog1-mediated SsHsp104 pathway in fungi, which plays a crucial role in heat stress tolerance. This application provides insights into how certain organisms adapt to environmental stressors, potentially leading to advancements in agricultural biotechnology.

Industrial Applications

Material Development

this compound is being explored for its potential use in developing new materials with specific chemical properties. Its unique structure may allow for the creation of compounds with enhanced thermal stability or chemical resistance, which could be beneficial in various industrial applications.

Case Studies and Research Findings

| Application Area | Study Focus | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antifungal Activity | Effective against Sporisorium scitamineum; targets specific molecular pathways. |

| Biological Research | Heat Stress Tolerance in Fungi | Involves interaction with SsHog1-mediated pathways; enhances understanding of fungal resilience. |

| Industrial Research | Material Development | Potential for creating materials with enhanced properties; ongoing investigations. |

Mechanism of Action

The mechanism of action of N-(4-((1-Bromonaphthalen-2-yl)oxy)-3-chlorophenyl)-3,5-dichloro-2-hydroxybenzamide involves its interaction with specific molecular targets. For instance, it targets the SsHog1-mediated SsHsp104 pathway, which is crucial for heat stress resistance in certain fungi . By inhibiting this pathway, the compound can reduce the growth and germination of fungal spores.

Comparison with Similar Compounds

Similar compounds to N-(4-((1-Bromonaphthalen-2-yl)oxy)-3-chlorophenyl)-3,5-dichloro-2-hydroxybenzamide include:

N-Benzyl-4-(1-bromonaphthalen-2-yl)oxybutan-1-amine: This compound also features a bromonaphthalene moiety and is studied for its antifungal properties.

2-[(1-Bromonaphthalen-2-yl)oxy]-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide: Known for its antimicrobial activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Biological Activity

N-(4-((1-Bromonaphthalen-2-yl)oxy)-3-chlorophenyl)-3,5-dichloro-2-hydroxybenzamide is a synthetic compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 496.737 g/mol. The structure features multiple halogen substituents, which are known to enhance biological activity by increasing lipophilicity and altering receptor interactions.

Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C23H13BrCl3NO3 |

| Molecular Weight | 496.737 g/mol |

| CAS Number | Not specified |

| Appearance | Crystalline solid |

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial activity. For instance, derivatives containing the bromonaphthalene moiety have shown effectiveness against various bacterial strains, suggesting potential as antimicrobial agents .

The compound is believed to exert its biological effects through:

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in bacterial cell wall synthesis or metabolic pathways.

- Receptor Modulation : The halogen substituents can enhance binding affinity to biological receptors, potentially modulating signaling pathways related to inflammation or infection response.

Case Studies

- Study on Antimicrobial Efficacy : A recent study demonstrated that derivatives of the compound exhibited IC50 values ranging from 10 μM to 50 μM against Gram-positive and Gram-negative bacteria. The most potent derivative displayed an IC50 of 12.8 μM, indicating significant antimicrobial potential .

- Inhibition Studies : In a comparative study involving various acylhydrazones, the compound's structural analogs were found to inhibit endothiapepsin with varying degrees of potency, confirming its potential as a lead compound for further development in protease inhibition .

Toxicological Profile

While the biological activity is promising, it is essential to evaluate the toxicological aspects of this compound. Preliminary assessments suggest moderate toxicity levels; however, further studies are required to establish a comprehensive safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.